Androst-16-ene

Description

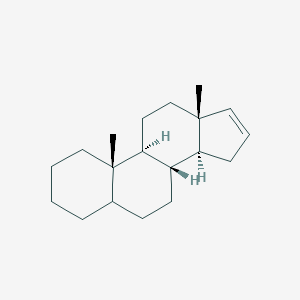

Structure

2D Structure

3D Structure

Properties

CAS No. |

16506-82-4 |

|---|---|

Molecular Formula |

C19H30 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

(8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C19H30/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h5,11,14-17H,3-4,6-10,12-13H2,1-2H3/t14?,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

NXQOQNROJJFYCJ-FZFXZXLVSA-N |

SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCCC4)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4[C@@]3(CCCC4)C |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCCC4)C |

Synonyms |

16-androstene 16-androstene, (5alpha)-isomer androst-16-ene |

Origin of Product |

United States |

Endogenous Formation and Biosynthetic Pathways of Androst 16 Enes

Precursor Steroids and Enzymatic Cascade

The synthesis of androst-16-enes originates from early steroid precursors and involves a series of enzymatic reactions catalyzed by specific enzymes. This pathway is distinct from the main pathways that produce glucocorticoids, mineralocorticoids, and sex hormones like testosterone (B1683101).

Pregnenolone (B344588) is a foundational C21 steroid hormone, synthesized from cholesterol, and serves as the metabolic intermediate for nearly all other steroid hormones. wikipedia.orghmdb.ca Research has firmly established pregnenolone as a primary precursor for the biosynthesis of androst-16-ene steroids. nih.govnih.govportlandpress.com Incubations of testicular and adrenal tissues with radiolabeled pregnenolone have demonstrated its direct conversion into various this compound compounds. nih.govnih.govportlandpress.com This conversion marks the entry point into the specific this compound synthetic pathway, bypassing several intermediate steps required for the formation of other androgens like dehydroepiandrosterone (B1670201) (DHEA) and testosterone. nih.gov

The pivotal step in the formation of androst-16-enes from pregnenolone is catalyzed by a unique enzymatic activity known as andien-β synthase. mdpi.com This is not a single, distinct enzyme but rather a specific function of the multi-talented cytochrome P450 enzyme, CYP17A1 (also known as P450c17 or 17α-hydroxylase/17,20-lyase). mdpi.comwikipedia.org

CYP17A1 is well-known for its dual activities in conventional steroidogenesis: 17α-hydroxylase and 17,20-lyase activities, which are essential for producing cortisol and sex steroids. mdpi.comresearchgate.net However, it also possesses a third activity, the andien-β synthase function, which directly converts pregnenolone into 5,16-androstadien-3β-ol, the immediate precursor to other androst-16-enes. mdpi.com This conversion happens in a single step without the formation of intermediate precursors. mdpi.com

The efficiency of this reaction is significantly influenced by another protein, cytochrome b5 (CYB5A). mdpi.com CYB5A acts as an allosteric modulator, interacting with the CYP17A1 complex to specifically enhance its andien-β synthase activity, thereby stimulating the production of 5,16-androstadien-3β-ol. mdpi.com This modulatory role is crucial for directing the metabolic flow towards the this compound pathway.

Following the initial conversion of pregnenolone, the precursor 5,16-androstadien-3β-ol undergoes further metabolism to produce the key this compound compounds, notably 5α-androst-16-en-3α-ol (androstenol) and 5α-androst-16-en-3-one (androstenone). This metabolic cascade involves several key enzymes:

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme converts 5,16-androstadien-3β-ol to androsta-5,16-dien-3-one (androstadienone). wikipedia.org

5α-Reductase (SRD5A): This enzyme reduces the double bond at the C5-C6 position of androstadienone to produce 5α-androst-16-en-3-one (androstenone). wikipedia.org

3α-Hydroxysteroid Dehydrogenase (3α-HSD): Finally, this enzyme reduces the ketone group at C3 of androstenone to a hydroxyl group, yielding 5α-androst-16-en-3α-ol (androstenol). wikipedia.org

This sequence of reactions highlights a pathway analogous to the conversion of DHEA into other androgens. wikipedia.org

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme/Complex | Precursor | Product | Function |

| CYP17A1 / CYB5A (Andien-β Synthase) | Pregnenolone | 5,16-Androstadien-3β-ol | Catalyzes the initial and rate-limiting step, forming the first C19 this compound steroid. |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | 5,16-Androstadien-3β-ol | Androsta-5,16-dien-3-one | Oxidizes the 3β-hydroxyl group to a 3-keto group. |

| 5α-Reductase (SRD5A) | Androsta-5,16-dien-3-one | 5α-Androst-16-en-3-one (Androstenone) | Reduces the Δ5 double bond. |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | 5α-Androst-16-en-3-one (Androstenone) | 5α-Androst-16-en-3α-ol (Androstenol) | Reduces the 3-keto group to a 3α-hydroxyl group. |

Tissue and Organ Specificity of this compound Biosynthesis

The production of androst-16-enes is not ubiquitous throughout the body but is concentrated in specific steroidogenic tissues.

The testes are the primary site of this compound biosynthesis, particularly in species like the boar where these compounds play a significant role as pheromones. nih.govnih.govportlandpress.com Studies using boar testis tissue have shown a high capacity for converting pregnenolone into 3α- and 3β-hydroxy-5α-androst-16-enes. nih.govnih.gov The expression of the necessary enzymes, especially CYP17A1 with its andien-β synthase activity, is prominent in the Leydig cells of the testes. researchgate.net In humans, the testes are also a site of androstenol (B1195071) biosynthesis. wikipedia.org

While the testes are the main production site, other tissues also contribute to the systemic pool of androst-16-enes.

Adrenal Gland: The adrenal glands, specifically the zona reticularis of the adrenal cortex where DHEA is produced, are also capable of synthesizing androst-16-enes. wikipedia.org However, studies comparing boar adrenal and testicular tissues found that the yields of androst-16-enes from the adrenal gland were much smaller. nih.govnih.govportlandpress.com

Ovaries: Evidence also points to the ovaries as a site of this compound synthesis. wikipedia.org The expression of the CYP17A1 gene is upregulated in the ovaries of some species, suggesting a capacity for this biosynthetic pathway. nih.govdntb.gov.ua

Table 2: Tissue Distribution of this compound Biosynthesis

| Organ | Relative Contribution | Key Findings |

| Testes | High | Primary site of synthesis, especially in boars. nih.govnih.govportlandpress.com High yields of 3α- and 3β-hydroxy-5α-androst-16-enes observed in testicular tissue incubations. nih.gov |

| Adrenal Glands | Low | Capable of synthesis but produces significantly smaller quantities compared to the testes. nih.govnih.govportlandpress.com |

| Ovaries | Low to Moderate | Considered a site of synthesis in humans. wikipedia.org Upregulated expression of the key enzyme CYP17A1 has been observed. nih.govdntb.gov.ua |

Formation in Peripheral Tissues and Glands (e.g., Salivary Glands, Skin)

The biosynthesis of androst-16-enes is not confined to the gonads and adrenal glands; significant formation also occurs in various peripheral tissues. Notably, the subaxillary salivary glands are a primary site for the release of certain androst-16-enes, such as androstenone. nih.govresearchgate.net In some species, like the boar, large amounts of these compounds are released from these glands and act as signaling pheromones. nih.govresearchgate.net For instance, androstenone, which has a characteristic urine-like smell, is released from the submaxillary salivary gland to stimulate estrus in female pigs. nih.govresearchgate.net Another related compound, androstenol, produces a musk-like odor and is also involved in these biological signaling processes. nih.gov While the testes are a major site of initial synthesis, the salivary glands play a crucial role in the metabolism and release of these behaviorally active steroids.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The production of androst-16-enes is tightly controlled at the genetic and molecular level. The expression and activity of specific enzymes are critical in determining the rate and quantity of this compound synthesis.

Gene Expression Analysis of Key Enzymes (e.g., CYP17A1, CYB5, SRD5A, HSD)

Several key enzymes are essential for the biosynthetic pathway of androst-16-enes from cholesterol precursors. The genes encoding these enzymes are subject to regulatory mechanisms that influence their expression levels in different tissues. Four principal genes involved are: Cytochrome P450C17 (CYP17A1), Cytochrome B5A (CYB5A), 3β-hydroxysteroid dehydrogenase (HSD3B), and 5α-reductase (SRD5A). nih.gov

The initial and rate-limiting step in converting pregnenolone to androst-16-enes is catalyzed by the andien-β-synthase enzyme system. nih.gov This system's activity relies on CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activities, and its cofactor, cytochrome b5 (encoded by CYB5A). nih.govnih.gov Specifically, the lyase reaction that produces the C19 steroid precursor is significantly enhanced by cytochrome b5. nih.gov Studies have shown that CYP17A1 can convert pregnenolone into 5,16-androstadien-3β-ol, a key intermediate in the this compound pathway. nih.govresearchgate.net Research in mouse deer has demonstrated that the expression of the CYP17A1 gene is upregulated in the testis and ovary compared to other tissues, highlighting its crucial role in steroidogenic tissues. nih.govresearchgate.net Mutations in both CYP17A1 and CYB5 genes can lead to alterations in the synthesis of 16-androstene steroids. google.com

The table below summarizes the key enzymes and their roles in the this compound biosynthetic pathway.

| Gene | Enzyme | Function in this compound Synthesis |

|---|---|---|

| CYP17A1 | Cytochrome P450c17 | Catalyzes the conversion of pregnenolone to 5,16-androstadien-3β-ol via its andien-β-synthase activity. nih.gov |

| CYB5A | Cytochrome b5 | Acts as a crucial cofactor, enhancing the C17,20-lyase activity of CYP17A1. nih.govnih.gov |

| HSD3B | 3β-hydroxysteroid dehydrogenase | Involved in the interconversion of 3-hydroxy steroids, a necessary step in the pathway. nih.gov |

| SRD5A | 5α-reductase | Responsible for the reduction of the double bond at the C5 position, leading to the formation of 5α-reduced androst-16-enes. nih.gov |

Transcript Abundance and Relationship to this compound Levels

The relationship between the abundance of messenger RNA (mRNA) transcripts for steroidogenic enzymes and the final concentration of androst-16-enes is complex and not always linear. While gene expression analysis provides insight into the potential for synthesis, the actual protein levels and their enzymatic activity are subject to post-transcriptional, translational, and post-translational regulation. nih.gov

Studies have shown that there can be a poor correlation between changes in the transcriptome (the collection of all gene transcripts) and the proteome (the entire set of proteins). nih.gov For example, a significant increase in the transcript level for a particular enzyme may not directly correspond to a proportional increase in the protein's abundance or activity. nih.govchapman.edu This discordance can be due to various factors, including mRNA stability, translation efficiency, protein degradation rates, and the presence of inhibitory or activating cofactors. nih.gov

Metabolism and Catabolism of Androst 16 Enes

Hepatic Metabolism Pathways

The liver plays a central role in the biotransformation of androst-16-enes. nih.gov Porcine hepatocytes have been used as a model to demonstrate that the liver can produce both Phase I and Phase II metabolites from androst-16-ene precursors. researchgate.netbohrium.com The metabolism in the liver involves a series of oxidation and reduction reactions, followed by conjugation to make the compounds more water-soluble for excretion. nih.gov

Following Phase I reactions, the modified androst-16-enes undergo Phase II conjugation, where an endogenous molecule is attached to the steroid, significantly increasing its water solubility and facilitating its excretion. uomus.edu.iqresearchgate.netdrughunter.com

Sulfation: Sulfoconjugation is another significant, though generally less predominant, Phase II pathway for androst-16-enes. researchgate.net This process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid, a reaction catalyzed by sulfotransferases (SULTs). researchgate.net Sulfoconjugated metabolites of androstadienol, androstenone, 3β-androstenol, and 3α-androstenol have been identified. researchgate.netbohrium.com Hydroxysteroid sulfotransferase (HST) is considered the likely enzyme responsible for the sulfoconjugation of these steroids within the liver. researchgate.netbohrium.com While both conjugation pathways are active, glucuronidation appears to be the major route for hepatic clearance. researchgate.net

Several key enzyme systems are integral to the biosynthesis and metabolism of androst-16-enes.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is crucial for the metabolism of androstenone. researchgate.net It catalyzes the oxidative conversion of 3β-hydroxy-Δ5-steroids to the Δ4-3-keto configuration. wikipedia.org In the context of androstenone metabolism in the liver, 3β-HSD is essential for the conversion of androstenone to its hydroxyl form, 5α-androst-16-en-3β-ol, which is then a substrate for the subsequent glucuronidation reaction. researchgate.netresearchgate.net

5α-Reductase: This enzyme family is fundamentally important in androgen action and metabolism, catalyzing the conversion of testosterone (B1683101) to the more potent 5α-dihydrotestosterone (DHT). nih.govox.ac.ukwikipedia.org In the context of androst-16-enes, 5α-reductase is one of the key candidate genes involved in their production from steroid precursors like pregnenolone (B344588). mdpi.comsemanticscholar.orgnih.gov There are at least three isoenzymes, and inhibitors of this enzyme, such as finasteride, are used clinically to reduce androgen signaling by preventing DHT production. nih.govwikipedia.org

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This family of enzymes is involved in the metabolism of adrenal androgens. nih.gov While the specific role of the 17βHSD7 isoform in the direct metabolism of androst-16-enes is not extensively detailed in the literature, these enzymes generally catalyze the interconversion between 17-keto and 17β-hydroxy steroids, a critical step in the synthesis and inactivation of androgens and estrogens.

Table 1: Key Enzymes in Hepatic this compound Metabolism

| Enzyme | Function | Role in this compound Metabolism |

|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Catalyzes the conversion of 3β-hydroxy steroids to 3-keto steroids. wikipedia.org | Essential for the conversion of androstenone to 3β-androstenol prior to glucuronidation. researchgate.net |

| 5α-Reductase | Converts testosterone to the more potent 5α-dihydrotestosterone (DHT). nih.govtmc.edu | Involved in the biosynthesis pathway of androst-16-enes from precursors. mdpi.comnih.gov |

| UDP-glucuronosyltransferase (UGT) | Transfers glucuronic acid to substrates, increasing water solubility. nih.gov | Mediates the primary Phase II conjugation pathway (glucuronidation) for this compound metabolites. nih.govresearchgate.net |

| Sulfotransferase (SULT) | Transfers a sulfonate group to substrates. researchgate.net | Mediates the sulfation of this compound metabolites. researchgate.netbohrium.com |

Extrahepatic Metabolism

Beyond the liver, androst-16-enes are also metabolized in other tissues and by commensal microorganisms.

Table 2: Cutaneous Metabolism of Androst-16-enes by Axillary Bacteria

| Bacterial Group | Precursor Steroid | Metabolite(s) | Reference |

|---|---|---|---|

| Aerobic Coryneforms | Androsterone Sulphate | Androsta-4,16-dien-3-one (B1221407) | scribd.com |

| Aerobic Coryneforms | Androst-16-enyl-3-sulfate | 5α-androst-16-en-3-one (Androstenone) | scribd.com |

| Aerobic Coryneforms | 5α-androst-16-en-3β-yl Sulphate | 5α-androst-16-en-3-one (Androstenone) | researchgate.net |

Comparative Metabolic Studies Across Species

The metabolism of this compound compounds, a class of unsaturated C-19 steroids, exhibits notable variations across different species. These differences primarily stem from the expression and activity of specific enzymes involved in their biosynthesis and degradation pathways. Understanding these species-specific metabolic profiles is crucial for contextualizing the physiological roles of androst-16-enes, from pheromonal communication in pigs to their more subtle presence in humans.

Species-Specific Metabolic Profiles (e.g., Porcine vs. Mouse Deer vs. Human)

The metabolic pathways of androst-16-enes have been most extensively studied in pigs, due to the role of 5α-androst-16-en-3-one (androstenone) in "boar taint," an unpleasant odor in the meat of some male pigs. nih.govresearchgate.net However, research in other species, including humans and the Indian mouse deer, reveals distinct differences in synthesis and catabolism.

Porcine: In male pigs (boars), the testes are the primary site of this compound synthesis. nih.govresearchgate.net The biosynthesis from pregnenolone is a multi-step process involving several key enzymes, including Cytochrome P450C17 (CYP17A1), Cytochrome B5A (CYB5A), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 5α-reductases (SRD5A). mdpi.com Specifically, CYP17A1, in concert with CYB5A and associated reductases, catalyzes the conversion of pregnenolone to the precursor 5,16-androstadien-3β-ol. mdpi.comnih.gov This is then converted to the key androst-16-enes, androstenone and 5α-androst-16-en-3α-ol (androstenol).

The liver is the principal site for the catabolism of these steroids. nih.gov Hepatic metabolism is a two-phase process. mdpi.com

Phase I: Involves the reduction of androstenone to its metabolites, 3α-androstenol and 3β-androstenol, by aldo-keto reductases such as AKR1C4. mdpi.comsemanticscholar.org

Phase II: Consists of conjugation reactions. The androstenone metabolites are made more water-soluble for excretion through sulfoconjugation, catalyzed by enzymes like sulfotransferase SULT2A1, or through glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com Glucuronide conjugates are the main metabolites found in pigs, accounting for a significant portion of the Phase II metabolism. bohrium.comresearchgate.net

Human: In humans, androst-16-enes are also present, but their metabolic pathway differs significantly from that of pigs. The human testis produces the precursor androsta-5,16-diene-3β-ol. dntb.gov.ua However, unlike in boars, the human testis lacks significant 5α-reductase activity. Consequently, the conversion to the potent, odorous 5α-reduced androst-16-enes like androstenone and androstenol (B1195071) does not primarily occur in the testes. Instead, it is hypothesized that this conversion happens in peripheral tissues that are rich in 5α-reductase, such as the skin and axillary (armpit) glands.

The initial step of synthesis from pregnenolone is catalyzed by CYP17A1, which possesses a specific andien-β-synthase activity. nih.gov This activity is significantly enhanced by the presence of cytochrome b5. nih.gov Studies have shown that the combination of CYP17A1, P450 oxidoreductase (POR), and CYB5A leads to a notable (12%) conversion of pregnenolone to 5,16-androstadien-3β-ol. mdpi.com

Mouse Deer: Research has identified odorous 16-androstenes, including androstenone and androstenol, in the feces and testes of the endangered Indian mouse deer (Moschiola indica). nih.govresearchgate.net Molecular studies have confirmed that the mouse deer CYP17A1 gene possesses the necessary andien-β-synthase activity to convert pregnenolone into the this compound precursor, 5,16-androstadien-3β-ol. nih.govresearchgate.net However, the in vitro conversion rate appears to be low (less than 1%). nih.gov A key distinction in the mouse deer is that this conversion does not seem to require the oxidoreductase enzymes POR and NADH cytochrome B5 reductase (CYB5R), which are essential for efficient synthesis in pigs and humans. mdpi.comnih.gov

| Metabolic Feature | Porcine | Human | Mouse Deer |

|---|---|---|---|

| Primary Synthesis Site | Testes | Testes (precursors); Peripheral tissues (5α-reduction) | Testes |

| Key Synthesis Enzyme | CYP17A1, CYB5A, 3β-HSD, 5α-reductase | CYP17A1, CYB5A, 5α-reductase (peripheral) | CYP17A1 |

| Role of CYB5A/POR | Enhances conversion to 5,16-androstadien-3β-ol (to ~15%) mdpi.com | Enhances conversion to 5,16-androstadien-3β-ol (to ~12%) mdpi.com | Not essential for conversion mdpi.comnih.gov |

| Primary Catabolism Site | Liver nih.gov | Liver (presumed) | Unknown (metabolites found in feces) nih.gov |

| Major Catabolic Products | 3α/β-androstenol; Glucuronide and sulfo-conjugates mdpi.combohrium.com | Not fully characterized | Androstenone and Androstenol (found in feces) nih.gov |

Influence of Genetic Variation on Metabolic Rates

The rate at which this compound compounds are synthesized and metabolized is significantly influenced by genetic factors. These genetic variations can affect the expression levels and efficiency of key enzymes, leading to considerable differences in this compound concentrations between individuals and across different breeds of animals.

In pigs, the levels of androstenone, which is responsible for boar taint, are known to be moderately to highly heritable. nih.govresearchgate.net This strong genetic basis makes it possible to select for animals with a lower potential for boar taint. nih.gov Research has identified several candidate genes where polymorphisms (variations in the DNA sequence) can affect androstenone levels. These include genes encoding for enzymes involved in both synthesis and metabolism:

Synthesis: Genes like CYP17A1, CYB5A, and HSD3B are involved in the production of androstenone in the testes. researchgate.net

Metabolism: Genes for hepatic (liver) enzymes, such as sulfotransferases (SULT2A1, SULT2B1) and hydroxysteroid dehydrogenases (3β-HSD), play a crucial role in breaking down androstenone. researchgate.netpig333.com For example, studies comparing pig breeds with high (Meishan) and low (Large White) levels of androstenone found that the expression of hepatic 3β-HSD mRNA was about 12 times higher in the low-androstenone breed, leading to a much faster metabolic rate. nih.gov

Furthermore, the regulation of these metabolic pathways is controlled by nuclear receptors such as the Pregnane X Receptor (PXR), Constitutive Androstane (B1237026) Receptor (CAR), and Farnesoid X Receptor (FXR). mdpi.com Genetic variations that lead to differences in the basal expression of these receptors and metabolic enzymes like UGTs can result in varying metabolic capacities among individual animals. mdpi.com For instance, hepatocytes from different pigs show varied responses to compounds that induce metabolic enzymes, suggesting an underlying genetic variability in these regulatory pathways. mdpi.com

While less is known about the direct impact of genetic polymorphisms on this compound metabolism in humans, it is a well-established principle in pharmacology and endocrinology that variations in metabolic genes (like the cytochrome P450 family) cause significant differences in how individuals process drugs and endogenous hormones. nih.gov Given the involvement of enzymes like CYP17A1 and 5α-reductase in human this compound pathways, it is highly probable that functional polymorphisms in these and other related genes contribute to individual differences in the production and clearance of these compounds.

| Gene/Receptor | Function | Observed Influence of Genetic Variation | Species |

|---|---|---|---|

| 3β-HSD (hepatic) | Phase I metabolism (reduction of androstenone) | Higher expression linked to lower androstenone levels and faster metabolism. nih.gov | Porcine |

| CYP2E1 | Skatole metabolism (related to boar taint) | Expression is repressed by androstenone; genetic variation affects skatole levels. nih.gov | Porcine |

| SULT2A1, SULT2B1 | Phase II metabolism (sulfoconjugation) | Identified as candidate genes with SNPs affecting androstenone levels. researchgate.net | Porcine |

| PXR, CAR, FXR | Nuclear receptors regulating metabolic gene expression | Basal expression levels vary, influencing overall metabolic response. mdpi.com | Porcine |

| Various (QTLs) | Genomic regions associated with a trait | QTLs for androstenone have been identified on multiple chromosomes (e.g., 3, 4, 6, 13, 15). pig333.com | Porcine |

Androst 16 Enes As Biological Signaling Molecules: Pheromonal Function

Mechanism of Pheromonal Activity in Mammals

The pheromonal action of androst-16-enes is initiated upon detection by the olfactory system of a receiving animal, triggering specific neural and endocrine pathways that result in distinct behavioral or physiological changes. indianfarmer.net

In mammals, the olfactory system comprises several substructures, including the main olfactory epithelium (MOE) and the vomeronasal organ (VNO), both of which can detect pheromones. nih.gov However, research indicates that the effects of androstenone in pigs are mediated primarily through the main olfactory system. nih.govoup.com The detection of these volatile steroids occurs at nasal receptors in the MOE, which then transmit signals to the olfactory bulb. nih.govnih.gov This process involves G protein-coupled receptors known as odorant receptors (ORs). nih.gov

While the VNO is crucial for detecting many non-volatile pheromones that influence reproductive physiology and behavior, studies suggest that androstenone does not significantly activate this pathway in pigs. nih.govoup.com This distinction highlights the diverse mechanisms through which different types of pheromones exert their effects, with volatile compounds like androst-16-enes primarily utilizing the main olfactory pathway to elicit rapid behavioral responses. oup.com

Androst-16-enes are powerful chemical messengers that facilitate communication between individuals of the same species (conspecifics), especially in the context of reproduction. nih.gov In pigs, androstenone and androstenol (B1195071) are famously known as "boar pheromones." nih.gov When a boar is sexually aroused, it produces copious amounts of frothy saliva containing these steroids. nih.govnih.gov A characteristic chomping behavior aerosolizes the saliva, dispersing the pheromones into the air. nih.govnih.gov

This chemical signal serves to attract sexually receptive females (sows) and informs them of the male's presence and reproductive state. nih.gov For the sow in estrus, the scent of these pheromones acts as a releaser, triggering a specific and stereotyped behavior known as the standing reflex or lordosis. nih.govebi.ac.uk This immobile mating stance is a critical component of successful copulation. nih.govebi.ac.uk Androstenol, which has a musk-like odor, contributes to these biological effects, working in concert with the urine-like scent of androstenone. nih.gov

Influence on Reproductive Physiology and Behavior in Animal Models

The impact of androst-16-enes extends beyond immediate behavioral triggers to encompass broader influences on reproductive timing and social dynamics in animal populations.

The "boar effect" is a well-documented phenomenon where the presence of a mature boar induces and accelerates the onset of puberty and estrus in young female pigs (gilts). nih.govresearchgate.net This biological stimulation is largely driven by the pheromonal action of androst-16-enes. nih.gov Exposure to androstenone is a key stimulus that can induce the standing response necessary for artificial insemination, a practice widely used in modern pig farming. nih.govebi.ac.uk

Research has shown that while androstenone alone is effective, a mixture of compounds may be even more potent. A synthetic Boar Saliva Analog (BSA), containing androstenone, androstenol, and quinoline, was found to be significantly more effective at inducing sexual behaviors in sows than androstenone by itself. ttu.edu This suggests that the natural boar pheromone is likely a complex blend of molecules that work synergistically. ttu.edu

| Compound Administered | Increase in Sexual Behavior Score (Compared to Control) |

|---|---|

| Androstenone | 13.5% |

| Boar Saliva Analog (BSA) | 63.9% |

Androst-16-enes are fundamental modulators of sexual and social behaviors in pigs. nih.govresearchgate.net As potent sexual attractants, they form the basis of the initial phase of courtship, signaling male availability and stimulating female receptivity. nih.govnih.gov The entire sequence of a boar's chomping salivation and a sow's subsequent standing response is a clear example of pheromone-driven behavioral modulation that directly facilitates reproduction. nih.govindiana.edu The discovery of these same steroids in other species, such as the mouse deer, suggests that this pheromonal system may be a conserved mechanism for regulating reproductive activities in various mammals. nih.gov

The influence of androst-16-enes is interconnected with the endocrine system, affecting the levels of key reproductive hormones. Pheromonal exposure is known to influence the secretion of gonadotropins, such as the luteinizing hormone (LH), as well as testosterone (B1683101) and estrogens. nih.gov The "boar effect" is believed to be mediated, at least in part, by pheromone-induced changes in the frequency of LH pulses in the female, which in turn stimulates follicle development and ovulation, although conclusive data remains limited. nih.gov

Studies have established direct correlations between the presence of androst-16-enes and other reproductive hormones. In boars, a strong positive correlation exists between the concentration of androst-16-ene steroids in the salivary glands and the levels of estrogens in the blood. nih.gov A lesser, but still significant, correlation was found with blood testosterone levels. nih.gov Furthermore, in studies of mouse deer, researchers observed that levels of androstenone and estrogens were significantly elevated just before birth and during postpartum estrus, indicating a functional link between this pheromone and the hormonal state associated with mating. nih.govresearchgate.net

| Hormone Measured in Blood | Correlation with Salivary Androst-16-enes |

|---|---|

| Estrogens | High |

| Testosterone | Moderate |

Impact on Reproductive Activities in Endangered Species (e.g., Mouse Deer)

The study of chemical signaling in wildlife conservation has revealed the significant role of this compound compounds in the reproductive processes of certain endangered species. A notable example is the Indian Mouse Deer (Moschiola indica), where these steroids are believed to function as crucial pheromonal cues.

Research conducted during a captive breeding program for the mouse deer led to the discovery of the odorous 16-androstenes, specifically androstenone and androstenol, in the species. mdpi.comoup.com This finding prompted investigations into their synthesis and functional role in the animal's reproduction. mdpi.com Studies have shown that the mouse deer possesses the necessary genetic machinery for producing these compounds. The gene CYP17A1, which is expressed in the gonads (testis and ovary), was found to have andien-β-synthase activity, enabling the conversion of pregnenolone (B344588) into the this compound precursor, 5,16-androstadien-3β-ol. mdpi.comcas.cz

The functional significance of these compounds is linked to key reproductive events. Using a developed enzyme immunoassay, researchers measured fecal androstenone concentrations and found that its levels were significantly elevated just before delivery and during the subsequent postpartum estrus and mating period. oup.comcas.cznih.gov This temporal correlation suggests that androstenone likely plays a direct role in signaling and coordinating reproductive activities in the mouse deer. oup.comf1000research.comnih.gov This knowledge is considered valuable for enhancing captive breeding programs for this endangered species. cas.cznih.gov

Biological Relevance in Human Chemosignaling

Androst-16-enes are a class of steroids with recognized biological relevance in human chemosignaling, the process by which chemical signals emitted by one individual can affect the psychology or physiology of another. nih.gov Although first studied extensively in pigs for their pheromonal effects, these compounds have been identified in humans and are implicated in modulating social and behavioral responses. f1000research.comnih.gov

Detection in Human Biological Fluids (e.g., Axillary Sweat, Saliva, Urine, Semen, Milk, Amniotic Fluid)

The potential for androst-16-enes to act as human chemosignals is supported by their detection in various biological fluids, which serve as potential vectors for transmission.

Axillary Sweat: The apocrine glands of the underarm region are a primary source of androst-16-enes. cardiosomatics.ru Compounds such as 5α-androst-16-en-3α-ol (α-androstenol) and 5α-androst-16-en-3-one (androstenone) are well-known constituents of axillary secretions. bioscientifica.comoup.com These steroids are often secreted as odorless, water-soluble conjugates, such as 5α-androst-16-en-3α-ol β-D-glucuronide. usc.edunih.gov The characteristic odor associated with these compounds is produced when resident axillary bacteria metabolize these precursors into their volatile, odorous forms. nih.govbioscientifica.com Studies have found that levels of axillary androstenone are significantly higher in men than in women. researchgate.net

Saliva: Androst-16-enes have been measured in human saliva. nih.govresearchgate.net A radioimmunoassay study measured the concentration of 5α-androst-16-en-3-one, finding a range of 0.8 to 1.8 nmoles/l in some men, while the compound was only measurable in one of the four women studied (0.83 nmoles/l).

Urine: Androst-16-enes are excreted in human urine. Early studies isolated androst-16-en-3α-ol from the urine of both men and women. These steroids are typically present in urine in a conjugated form, such as glucuronides or sulphates, with very little occurring as free steroids. oup.com

Semen: Gas chromatography-mass spectrometry (GC-MS) analyses have confirmed the presence of several androst-16-enes in human semen. Their presence is consistent with their formation in the testes.

Milk and Amniotic Fluid: The presence of androst-16-enes or their precursors extends to fluids associated with reproduction and neonatal development. Research indicates that conjugated forms of odorants found in sweat also occur in milk and amniotic fluid, and 5α-androst-16-en-3-one has been detected in both fluids.

Modulation of Human Behavioral and Social Responses (e.g., Mood, Olfactory Acuity)

Research into the psychological effects of androst-16-enes suggests they can modulate human mood and behavior, although these effects can be subtle and context-dependent. nih.govresearchgate.net

Mood: Exposure to androst-16-enes has been shown to influence emotional states. nih.gov For instance, the compound androstadienone, found primarily in males, has been linked to positive mood effects in women. Some studies have reported that exposure to androstadienone can increase feelings of being focused in women, an effect that appears to occur even at subthreshold concentrations and is not dependent on the menstrual cycle phase. Other research indicates that androstenol may have anxiolytic-like (anxiety-reducing) properties. oup.com However, the impact on mood is not always straightforward and can be influenced by context and the sex of the individual. nih.gov

Olfactory Acuity: The ability to perceive the odor of androst-16-enes, particularly the urine-like or musky scent of androstenone, varies dramatically across the human population. researchgate.net This variability includes a high prevalence of "specific anosmia," a condition where an individual has a normal sense of smell but cannot detect a particular compound. The rate of anosmia to androstenone is one of the most common, with estimates varying widely. This variation has a known genetic component linked to the olfactory receptor OR7D4. Olfactory thresholds for androstenone differ greatly among individuals, and interestingly, sensitivity can be induced or improved through repeated exposure. researchgate.net There are also sex differences in the perception of some related compounds; for example, anosmia to the smell of 5α-androst-16-en-3α-ol has been reported to be markedly more common in women (90%) than in men (45%). researchgate.net

Neuroactive Properties and Neuromodulation by Androst 16 Enes

Interaction with Neurotransmitter Receptors

Androst-16-enes exert their neuromodulatory effects predominantly by interacting with the γ-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the brain. nih.govresearchgate.netwikipedia.org This interaction is not as a direct agonist but rather as an allosteric modulator, meaning these compounds bind to a site on the receptor distinct from the GABA binding site to alter the receptor's response to GABA. wikipedia.orgnih.gov

Androstenol (B1195071) has been identified as a positive allosteric modulator of GABA-A receptors. nih.govresearchgate.net This modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. wikipedia.org In laboratory studies using whole-cell recordings from cerebellar granule cells, androstenol has been shown to cause a concentration-dependent enhancement of GABA-activated currents. nih.govresearchgate.net Specifically, it was found to have an EC50 value of 0.4 µM in cultured cells and 1.4 µM in brain slices. nih.gov

This potentiation of GABAergic currents was also observed in human embryonic kidney (HEK) 293 cells that were transfected with recombinant α1β2γ2 and α2β2γ2 GABA-A receptors. nih.gov In these cells, androstenol (at concentrations of 0.1-1 µM) increased the amplitude of GABA-activated currents. nih.gov Furthermore, androstenol was found to prolong the duration of both spontaneous and miniature inhibitory postsynaptic currents in cerebellar granule cells. nih.gov At higher concentrations (10-300 µM), androstenol can also directly activate the GABA-A receptor, causing a current even in the absence of GABA. nih.govresearchgate.net This dual action as a potent positive modulator at low concentrations and a direct agonist at high concentrations is characteristic of many neurosteroids. nih.gov

The ability of androst-16-enes to modulate GABA-A receptors is highly dependent on their specific stereochemistry. nih.govnih.gov A stringent structure-activity relationship exists for these interactions. nih.gov A key feature for activity is the orientation of the hydroxyl group at the C3 position of the steroid's A-ring. nih.govnih.govnih.gov

Research has demonstrated that 5α-androst-16-en-3α-ol (androstenol) is an effective positive modulator of the GABA-A receptor, whereas its 3β-epimer (5α-androst-16-en-3β-ol) is inactive. nih.govresearchgate.net The 3β-epimer fails to enhance GABA-activated currents and does not exhibit the same neurophysiological effects in animal models. nih.govresearchgate.net This stereoselectivity is a hallmark of neurosteroid interaction with the GABA-A receptor complex. nih.govnih.govnih.gov The essential structural features for potent, barbiturate-like activity at the GABA-A receptor generally include a 5α- or 5β-reduced steroid nucleus and a hydroxyl group in the 3α-position. nih.gov This is consistent with the observed activity of 3α-hydroxy androst-16-ene and the inactivity of its 3β-counterpart.

Neurophysiological Effects in Animal Models

The positive allosteric modulation of GABA-A receptors by androst-16-enes translates into observable behavioral effects in animal models. nih.gov These effects are consistent with the known functions of enhancing GABAergic inhibition in the brain, which typically leads to reduced neuronal excitability. nih.govwikipedia.org

Systemic administration of androstenol has been shown to produce anxiolytic-like, or anxiety-reducing, effects in mice. nih.govresearchgate.net These effects were observed in standard behavioral tests used to assess anxiety, including the open-field test and the elevated zero-maze. nih.govresearchgate.net In these tests, an increase in exploratory behavior in exposed areas is interpreted as a sign of reduced anxiety. The anxiolytic-like actions are consistent with the compound's ability to enhance GABA-A receptor function, a mechanism shared by well-known anxiolytic drugs like benzodiazepines. wikipedia.org

In addition to its anxiolytic properties, androstenol has also demonstrated antidepressant-like effects in animal models. nih.govresearchgate.net This was specifically shown in the forced swim test in mice, a common behavioral paradigm used to screen for potential antidepressant compounds. nih.govresearchgate.net In this test, a reduction in immobility time is considered an indicator of an antidepressant-like effect. The observation that an this compound can produce such effects suggests that enhancing GABAergic neurotransmission may play a role in mediating mood. This aligns with broader research indicating that other steroid hormones and their metabolites can influence affective states. nih.gov

Consistent with its role as a GABA-A receptor positive modulator, androstenol exhibits significant anticonvulsant activity. nih.govresearchgate.net It has been shown to provide protection against seizures in two different rodent models: the 6-Hz electroshock test and the pentylenetetrazol-induced seizure model. nih.govresearchgate.net The median effective dose (ED50) for seizure protection was determined to be 21.9 mg/kg in the 6-Hz model and 48.9 mg/kg in the pentylenetetrazol model. nih.gov

Research Findings on this compound Neuroactivity

| Neurophysiological Effect | Animal Model / Test | Key Finding | Reference Compound |

|---|---|---|---|

| Anxiolytic-like | Open-field test, Elevated zero-maze (mice) | Demonstrated anxiety-reducing effects. | Androstenol |

| Antidepressant-like | Forced swim test (mice) | Showed reduced immobility, suggesting antidepressant action. | Androstenol |

| Anticonvulsant | 6-Hz electroshock, Pentylenetetrazol models (mice) | Provided seizure protection (ED50 = 21.9 mg/kg and 48.9 mg/kg, respectively). | Androstenol |

Activation of Neural Pathways

The neuroactive properties of androst-16-enes extend to their ability to activate specific neural pathways, thereby modulating complex behaviors and physiological processes. This section explores the targeted activation of the hypothalamus and the nuanced influence on inhibitory neurotransmission, highlighting the mechanisms through which these compounds exert their effects on the central nervous system.

Hypothalamic Activation in Response to Androst-16-enes

The hypothalamus, a critical control center for hormonal regulation and behavior, has been identified as a primary target for the neuroactive effects of certain androst-16-enes. Functional neuroimaging studies in humans have provided compelling evidence of this targeted activation, particularly in response to androstadienone and androstenol.

Initial studies utilizing positron emission tomography (PET) revealed sexually dimorphic patterns of hypothalamic activation. For instance, androstadienone was found to activate the preoptic area and ventromedial nucleus of the hypothalamus in heterosexual women, while estratetraenol, an estrogen-like compound, activated the dorsomedial and paraventricular nuclei in heterosexual men. This dissociation in activation patterns, dependent on both the compound and the sex of the individual, suggests a specialized neural processing for these chemosignals that differs from that of common odors nih.gov.

Subsequent functional magnetic resonance imaging (fMRI) studies have further substantiated these findings. One such study demonstrated that smelling androstadienone elicits hypothalamic activation in both heterosexual men and women wikipedia.orgwikipedia.org. Interestingly, this response was found to be concentration-dependent, with women showing a stronger hypothalamic activation at high concentrations of androstadienone, whereas men exhibited greater activation at medium concentrations wikipedia.orgwikipedia.org. These findings suggest that androstadienone has specific effects in individuals of both sexes, rather than being exclusively female-specific wikipedia.org. Another study reported that androstenol also activates a portion of the hypothalamus in women, in a pattern similar to that observed with androstadienone wikipedia.org.

The specific hypothalamic nuclei implicated in these responses are crucial for regulating various aspects of social and reproductive behaviors. The activation of these regions by androst-16-enes underscores their potential role in modulating fundamental neuroendocrine and behavioral circuits. It has been proposed that these compounds are detected by the olfactory system and subsequently processed in a manner distinct from non-social odors, leading to the observed targeted hypothalamic responses nih.gov.

Table 1: Summary of fMRI Studies on Hypothalamic Activation by Androstadienone

| Study Participants | Androstadienone Concentration | Key Findings in Hypothalamic Activation |

|---|---|---|

| Heterosexual Men and Women | High and Medium | Both sexes showed hypothalamic activation. Women had a stronger response at high concentrations, while men had a stronger response at medium concentrations. wikipedia.orgwikipedia.org |

| Pre-pubertal and Adolescent Boys and Girls | Not specified | Investigated to determine if puberty modulates the sex difference in hypothalamic response. nih.gov |

Influence on Synaptic and Extrasynaptic Inhibitory Transmission

Androst-16-enes, notably androstenol, exert a significant influence on the inhibitory circuitry of the brain through their interaction with GABAA (gamma-aminobutyric acid type A) receptors. These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are crucial for maintaining the balance between neuronal excitation and inhibition.

Research has demonstrated that androstenol acts as a potent positive allosteric modulator of GABAA receptors nih.gov. This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA. This modulatory action is structurally specific, as the 3β-epimer of androstenol does not exhibit the same effect nih.gov.

The potentiation of GABAA receptor function by androstenol has direct consequences for synaptic inhibitory transmission. Whole-cell recordings from cerebellar granule cells have shown that androstenol leads to a concentration-dependent enhancement of GABA-activated currents and prolongs the duration of spontaneous and miniature inhibitory postsynaptic currents (IPSCs) nih.gov. This prolongation of IPSCs effectively increases the inhibitory signal between neurons, thereby dampening neuronal excitability.

Further studies using human embryonic kidney (HEK) 293 cells transfected with recombinant GABAA receptors (α1β2γ2 and α2β2γ2 subtypes) confirmed that androstenol potentiates the amplitude of GABA-activated currents. At higher concentrations, androstenol was also capable of directly activating these receptors in the absence of GABA nih.gov. The actions of androstenol on GABAA receptors are consistent with its observed anxiolytic-like and antidepressant-like effects in animal models nih.gov.

While the effects of androstenol on synaptic (phasic) inhibition are well-documented, the influence of androst-16-enes on extrasynaptic (tonic) inhibition is an area that warrants further investigation. Extrasynaptic GABAA receptors, which are located outside of the synapse, respond to low ambient concentrations of GABA and mediate a persistent inhibitory tone. Neurosteroids, in general, are known to be potent modulators of both synaptic and extrasynaptic GABAA receptors, with tonic inhibition showing particular sensitivity biorxiv.orgnih.gov. Given that androstenol shares structural and functional similarities with other neurosteroids that modulate tonic inhibition, it is plausible that it may also influence this form of inhibitory transmission. However, direct evidence specifically linking androst-16-enes to the modulation of extrasynaptic GABAA receptors is currently limited.

Table 2: Effects of Androstenol on GABAA Receptor Function

| Experimental Model | Measured Effect | Concentration |

|---|---|---|

| Cerebellar Granule Cells (in culture) | Enhancement of GABA-activated currents (EC50) | 0.4 µM nih.gov |

| Cerebellar Granule Cells (in slices) | Enhancement of GABA-activated currents (EC50) | 1.4 µM nih.gov |

| HEK 293 Cells (recombinant α1β2γ2 and α2β2γ2 receptors) | Potentiation of GABA-activated current amplitude | 0.1-1 µM nih.gov |

| HEK 293 Cells (recombinant receptors) | Direct activation of currents | 10-300 µM nih.gov |

Receptor Binding and Molecular Targets of Androst 16 Enes

Identification and Characterization of Olfactory Receptors

The principal way androst-16-enes function as pheromones is through binding with olfactory receptors in the nasal cavity. The main olfactory epithelium and the vomeronasal organ are crucial sites for detecting these volatile compounds. frontiersin.orgpaom.pl

Pioneering studies successfully demonstrated the existence of high-affinity binding sites for androst-16-ene pheromones within the olfactory mucosa of pigs, with a particular focus on sows. nih.gov Research utilizing radiolabeled 5α-androst-16-en-3-one confirmed the presence of specific receptors in sow olfactory tissue. nih.gov Binding studies with sow olfactory tissue homogenates showed high-affinity, saturable binding of 5α-androst-16-en-3-one. nih.gov

Analysis of this binding yielded an affinity constant (Ka) of approximately 8.3 x 10⁸ M⁻¹ and a molar concentration of binding sites of about 3.3 pmol/mg of protein. nih.govncats.io Nearly identical values were found for 5α-androst-16-en-3α-ol, suggesting that the same receptor binds both compounds with equally high affinity. nih.gov In humans, the olfactory receptor OR7D4 has been identified as a specific receptor for androstenone and the related steroid androstadienone. geneheritage.comuniprot.orgnih.gov This receptor is also expressed in the vomeronasal organ and olfactory epithelium of stallions. e-jarb.org

The binding of androst-16-enes to their olfactory receptors is highly specific, meaning that minor alterations to the steroid's chemical structure can dramatically affect binding affinity. For example, a study investigating the specificity of the sow olfactory receptor found that 17β-hydroxy-5α-androstan-3-one, a structurally similar but odorless steroid, exhibited only low-affinity, non-specific binding. nih.gov This indicates that the D-ring of the steroid, which contains the C16 double bond in androst-16-enes, is critical for receptor recognition. nih.gov

In humans, the olfactory receptor OR7D4 is selectively activated by androstenone and androstadienone and does not respond to a large panel of other odors. nih.gov The specificity of binding is further highlighted by the fact that the 3β-epimer of androstenol (B1195071) does not exhibit the same modulatory activity at certain receptors as androstenol itself, underscoring the importance of stereochemistry for biological recognition. researchgate.net

Table 1: Relative Binding Affinities to Porcine Olfactory Receptors This interactive table summarizes findings on the specificity of olfactory receptor binding, illustrating how structurally related compounds can have different affinities.

| Compound | Relative Binding Affinity | Notes |

|---|---|---|

| 5α-Androst-16-en-3-one | High | Primary "boar taint" pheromone with high, specific binding. nih.gov |

| 5α-Androst-16-en-3α-ol | High | Binds with nearly identical high affinity as 5α-androst-16-en-3-one. nih.gov |

| 17β-Hydroxy-5α-androstan-3-one | Low / Non-specific | Structurally similar androgen that lacks the C16 double bond; does not bind with high affinity. nih.gov |

| Dehydroepiandrosterone (B1670201) (DHEA) | Very Low | Binding was only 2% that of 5α-androst-16-en-3-one in one study. nih.gov |

Interaction with Steroid Hormone Receptors

Due to their steroid backbone, androst-16-enes have been studied for their potential to interact with the receptors for androgen and estrogen hormones.

Research indicates that androst-16-enes generally possess a very low affinity for the androgen receptor (AR). biosynth.compnas.org Testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), are the primary high-affinity ligands for the AR. nih.gov While some adrenal androgens like androst-5-ene-3β,17β-diol (Adiol) can activate the androgen receptor, androst-16-enes are not considered potent agonists via this pathway. pnas.orgpnas.org Studies have shown that the sow olfactory receptors are not sensitive to androgens like 17β-hydroxy-5α-androstan-3-one, reinforcing the distinction between olfactory and hormonal receptor targets. nih.gov

Similarly, the affinity of androst-16-enes for estrogen receptors (ERα and ERβ) is considered to be low. While certain metabolites of dehydroepiandrosterone (DHEA), such as androst-5-ene-3β,17β-diol, are known to possess estrogenic properties and bind to the estrogen receptor, this is not a primary characteristic of androst-16-enes. researchgate.net Dihydrotestosterone (DHT), for instance, binds with high affinity to the AR but does not bind to the ER. nih.gov The structural requirements for high-affinity binding to estrogen receptors, such as the aromatic A-ring found in estradiol, are absent in androst-16-enes.

Investigation of Other Potential Molecular Targets

Beyond established olfactory and steroid hormone receptors, scientific inquiry has pointed toward other molecular targets for androst-16-enes, particularly within the central nervous system.

There is significant evidence that 5α-androst-16-en-3α-ol (androstenol) acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. researchgate.netresearchgate.netmedchemexpress.com Androstenol has been shown to enhance GABA-activated currents in brain cells, an activity it shares with other endogenous neurosteroids. researchgate.netmedchemexpress.comnih.gov In patch-clamp recordings from cerebellar granule cells, androstenol enhanced GABA-activated currents with a half-maximal effective concentration (EC₅₀) of 0.4 μM. medchemexpress.com This interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain, presents a plausible mechanism through which androst-16-enes may modulate neuronal activity and influence behavior. researchgate.netfrontiersin.org

Advanced Analytical Methodologies for Androst 16 Ene Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like androst-16-enes. It combines the superior separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.

Sample Preparation Strategies (e.g., Extraction, Clean-up, Derivatization)

Effective sample preparation is a critical first step to isolate androst-16-enes from the sample matrix and enhance their detection by GC-MS.

Extraction and Clean-up: The initial step often involves extracting the androst-16-enes from the sample matrix, which can range from animal tissues and bodily fluids to environmental samples. Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This involves using a solvent, such as hexane, to extract the steroids from a liquid sample. researchgate.net

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the androst-16-enes from a liquid sample, which are then eluted with a suitable solvent. semanticscholar.org This method has been shown to be effective for purifying fecal extracts. semanticscholar.org

Saponification and Extraction: For fatty tissues, saponification (hydrolysis of fat with an alkali) followed by solvent extraction is a common approach. cdnsciencepub.com

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, like carbon dioxide, to extract analytes. It offers the advantage of being able to tune the selectivity by altering the fluid's density and temperature. acs.org

Following extraction, a clean-up step is often necessary to remove interfering compounds. Techniques like gel permeation chromatography and silica (B1680970) gel column chromatography can be employed for this purpose. researchgate.net

Derivatization: To improve the volatility and thermal stability of androst-16-ene alcohols for GC-MS analysis, and to enhance their chromatographic behavior and mass spectrometric fragmentation, derivatization is often performed. Common derivatization strategies include:

Silylation: Hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. nih.gov For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common reagent for trimethylsilylation. mdpi.commdpi.com The resulting TMS derivatives of compounds like 5α-androst-16-en-3β-ol are then analyzed. nist.gov

Oxime Formation: Ketone groups can be converted to O-pentafluorobenzyl oximes, which allows for highly sensitive analysis by negative ion chemical ionization mass spectrometry. nih.gov

Electron Ionization (EI) and Single Ion Monitoring (SIM) Approaches

Electron Ionization (EI): This is a hard ionization technique where high-energy electrons bombard the analyte molecules, causing them to fragment in a reproducible manner. nih.gov The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for compound identification.

Single Ion Monitoring (SIM): For quantitative analysis, single ion monitoring (SIM) is a highly sensitive and selective technique. jeolusa.com Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target this compound compound. nih.govresearchgate.net This significantly improves the signal-to-noise ratio, allowing for lower detection limits. For example, in the analysis of 5α-androst-16-en-3-one, the ion at m/z 272 is often monitored. researchgate.net The use of internal standards, such as isotopically labeled analogues, is crucial for accurate quantification using SIM. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME-GC/MS)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds like androst-16-enes from various matrices. nih.govnih.gov In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. mdpi.comresearchgate.net The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed and analyzed by GC-MS. mdpi.com

This method offers several advantages, including simplicity, speed, and the elimination of solvent use, which reduces the risk of contamination. nih.gov It has been successfully applied to the simultaneous quantification of several boar taint compounds, including androstenone, in pig fat. nih.gov The choice of fiber coating is critical for efficient extraction, with polydimethylsiloxane (B3030410) (PDMS) being a commonly used phase. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of androst-16-enes, particularly for less volatile or thermally labile compounds. It offers high sensitivity, specificity, and is suitable for analyzing complex mixtures with minimal sample cleanup. researchgate.netslu.se

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI)

Atmospheric Pressure Chemical Ionization (APCI): APCI is a soft ionization technique well-suited for the analysis of less polar and thermally stable compounds with molecular weights up to 1500 Da. slideshare.netwikipedia.org In APCI, the sample is vaporized and then ionized by gas-phase ion-molecule reactions initiated by a corona discharge. chromatographytoday.comnationalmaglab.org This method is often used for the analysis of steroids and has been successfully applied to the quantification of androst-16-enes. nih.govjfda-online.com APCI is generally less susceptible to matrix effects compared to ESI. jfda-online.com

Electrospray Ionization (ESI): ESI is another soft ionization technique that is particularly useful for polar and ionic compounds. nih.govwikipedia.org It generates ions directly from a liquid solution by applying a high voltage, creating a fine spray of charged droplets. numberanalytics.com While ESI is a powerful tool, its efficiency for nonpolar compounds like some androst-16-enes can be limited. chromatographyonline.com However, it has been successfully used for the analysis of androstenone in porcine plasma, often after derivatization or by taking advantage of the presence of conjugated forms. researchgate.netslu.se

Selected Reaction Monitoring (SRM) for Enhanced Specificity

Selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is a highly specific and sensitive quantitative technique used in tandem mass spectrometry. wikipedia.orgcuni.cz In an SRM experiment, a specific precursor ion (e.g., the molecular ion of an this compound) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific product ion is selected in the second mass analyzer for detection. cuni.cznih.gov

The pair of precursor and product ion masses is called a "transition" and is highly specific to the target analyte. wikipedia.orgcuni.cz By monitoring one or more of these transitions, LC-MS/MS can achieve exceptional selectivity and sensitivity, even in complex biological matrices. helsinki.fieuropa.eu This makes SRM the gold standard for quantitative analysis of trace-level compounds like androst-16-enes in challenging samples. nih.govuit.no

Research Findings on this compound Quantification

The following table summarizes key findings from various studies on the quantification of this compound compounds using advanced analytical methodologies.

| Compound | Matrix | Method | Key Findings |

| 5α-Androst-16-en-3-one | Human Semen | GC-MS | Detected at concentrations of 0.7-0.9 ng/ml. nih.gov |

| 5α-Androst-16-en-3α-ol | Human Semen | GC-MS | Detected in the concentration range of 0.5-0.7 ng/ml. nih.gov |

| 5α-Androst-16-en-3β-ol | Human Semen | GC-MS | Detected in the concentration range of 0.5-0.7 ng/ml. nih.gov |

| Androstenone | Porcine Plasma | LC-MS/MS | LOD of 1.0 ng/mL and LOQ of 3.3 ng/mL were achieved. researchgate.netslu.se |

| 5α-Androst-16-en-3-one | Boar Saliva | GC-MS (SIM) | Mean concentration of 1.70 ± 1.42 µg/ml in Göttingen Minipig boars. researchgate.net |

| 5α-Androst-16-en-3α-ol | Boar Saliva | GC-MS (SIM) | Mean concentration of 9.20 ± 8.57 µg/ml in Göttingen Minipig boars. researchgate.net |

| Androstenone | Pig Fat | HS-SPME-GC/MS | A validated method for simultaneous quantification with other boar taint compounds. nih.gov |

| Androstenone | Pork Fat | GC-MS and LC-MS/MS | Method validation through collaborative trial demonstrated robustness and accuracy. nih.gov |

| 5α-androst-16-en-3α-ol | Truffle Fermentation Broth | SPE-GC-MS | Highest detected concentration was 123.5 ng/mL in Tuber indicum. researchgate.net |

Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification

Stable Isotope Dilution Analysis (SIDA) is a premier analytical technique for the absolute quantification of target compounds, including androst-16-enes. This method relies on the use of a stable, isotopically labeled version of the analyte as an internal standard. europa.euacs.org This standard, which is chemically identical to the analyte but has a different mass due to the incorporation of isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), is added to the sample at the beginning of the analytical procedure. researchgate.netnih.gov

The core principle of SIDA is that the isotopically labeled standard behaves identically to the native analyte during sample extraction, cleanup, and derivatization, thus compensating for any sample loss or matrix effects during these steps. acs.org Quantification is achieved by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard, typically using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). europa.eueuropa.eu

For instance, in the analysis of 5α-androst-16-en-3-one (androstenone), a key this compound, deuterated standards like 5α-androst-16-en-3-one-d₂ or -d₃ are commonly employed. acs.orgnih.gov The sample, spiked with the labeled standard, undergoes extraction and purification. Subsequent analysis by GC-MS or LC-MS/MS allows for the selective detection and quantification of both the native and labeled forms based on their distinct mass-to-charge ratios. nih.goveuropa.eu This approach has been successfully applied to various matrices, including porcine adipose tissue, plasma, and human milk. nih.govnih.govslu.se

Methodologies often involve an initial extraction with an organic solvent, followed by cleanup steps such as size-exclusion chromatography (SEC) or solid-phase extraction (SPE) to remove interfering matrix components before instrumental analysis. europa.euacs.orgslu.se The robustness and accuracy of SIDA make it a reference method for the determination of androst-16-enes. europa.euacs.org

Method Validation Parameters

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. For this compound quantification, this involves demonstrating adequate performance in terms of sensitivity, precision, accuracy, and reproducibility. europa.eunih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. eflm.eu These parameters are critical for analyzing the trace levels of androst-16-enes found in biological samples.

Various studies have reported LOD and LOQ values for androst-16-enes using different SIDA-based methods. For example, a UHPLC-HR-Orbitrap-MS method for androstenone in porcine serum and plasma reported an LOD of 0.5–1 µg L⁻¹ and an LOQ of 2–3 µg L⁻¹. nih.gov Another LC-MS/MS method for androstenone in porcine plasma found an LOD of 1.0 ng/mL and an LOQ of 3.3 ng/mL. slu.seresearchgate.net In porcine fat, methods have achieved LOQs for androstenone as low as 0.10 µg/g. semanticscholar.org A multidimensional GC-MS method for androstenone in boar saliva reported an even lower LOQ of 0.1–0.2 µg/L. researchgate.net These values highlight the high sensitivity achievable with modern mass spectrometric techniques.

Table 1: Examples of LOD and LOQ for Androstenone in Various Matrices

| Matrix | Analytical Method | LOD | LOQ | Source |

| Porcine Plasma/Serum | UHPLC-HR-Orbitrap-MS | 0.5 - 1 µg/L | 2 - 3 µg/L | nih.gov |

| Porcine Plasma | LC-MS/MS | 1.0 ng/mL | 3.3 ng/mL | slu.seresearchgate.net |

| Porcine Fat | LC-MS/MS | 0.03 µg/g | 0.1 µg/g | semanticscholar.org |

| Porcine Fat | Isotope Dilution LC-MS/MS | <10 ng/g | <10 ng/g | europa.eu |

| Boar Saliva | MDGC-MS | - | 0.1 - 0.2 µg/L | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Precision refers to the closeness of repeated measurements, typically expressed as the relative standard deviation (RSD). It is often evaluated at two levels: repeatability (within-run precision) and intermediate or within-laboratory reproducibility (between-run precision). europa.eueuropa.eu Accuracy is the closeness of the measured value to the true value, often assessed through recovery experiments in spiked samples. europa.euresearchgate.net Reproducibility describes the precision between different laboratories, often determined through collaborative trials. europa.eueuropa.eu

For this compound analysis using SIDA, excellent precision and accuracy are consistently reported. A UHPLC-HR-MS method demonstrated repeatability with an RSD of less than 7.6% and within-laboratory reproducibility with an RSD below 10.5%. nih.gov The accuracy, measured as recovery, was between 87% and 97%. nih.gov Similarly, a validated LC-MS/MS method for androstenone in fat showed repeatability standard deviations from 7% to 18% and intermediate precision between 9% and 18%, with recovery rates of 106% to 115%. europa.eu A collaborative trial involving GC-MS and LC-MS/MS methods reported repeatability RSDs from 3% to 10% and reproducibility RSDs between 10% and about 30%. europa.eu

Table 2: Validation Data for this compound Quantification Methods

| Analytical Method | Precision (RSD) | Accuracy (Recovery %) | Reproducibility (RSD) | Source |

| UHPLC-HR-MS | < 7.6% (Repeatability) | 87 - 97% | < 10.5% (Within-lab) | nih.gov |

| LC-MS/MS | 7 - 18% (Repeatability) | 106 - 115% | 9 - 18% (Intermediate) | europa.eu |

| GC-MS & LC-MS/MS | 3 - 10% (Repeatability) | - | 10 - 30% (Between-lab) | europa.eu |

| MDGC-MS | 5.5 - 9.1% | 80 - 105% | 4 - 8% | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Before the widespread adoption of mass spectrometry, immunoassays such as radioimmunoassay (RIA) and enzyme immunoassay (EIA) were commonly used for this compound quantification. researchgate.netnih.gov While immunoassays can be sensitive and cost-effective, they are susceptible to cross-reactivity with structurally related steroids, which can compromise their accuracy and specificity. nih.govaacrjournals.org

Mass spectrometry-based methods, especially when combined with SIDA, are considered the "gold standard" due to their superior specificity. aacrjournals.org They can distinguish between different this compound isomers and metabolites, which is often not possible with immunoassays. nih.gov Several studies have validated MS methods against immunoassays. For instance, an EIA for androstenone was validated by GC-MS, showing a high correlation (r=0.96), which confirms the utility of the immunoassay for specific applications but underscores the role of GC-MS as the confirmatory method. researchgate.net

However, the correlation is not always perfect. The choice of antibody in an immunoassay is critical; some antibodies may cross-react with precursors or metabolites of the target this compound, leading to an overestimation of the concentration. nih.gov In contrast, methods like GC-MS and LC-MS/MS provide structural confirmation and more reliable quantification by separating the analytes chromatographically and identifying them based on their specific mass-to-charge ratios and fragmentation patterns. europa.eunih.gov While immunoassays remain useful for high-throughput screening, SIDA-MS methods are indispensable for reference measurements and detailed metabolic studies where absolute accuracy and specificity are paramount. europa.euresearchgate.net

Comparative Biochemistry and Evolutionary Perspectives of Androst 16 Enes

Cross-Species Differences in Androst-16-ene Presence and Function

The occurrence and biological role of this compound compounds, particularly androstenone and androstenol (B1195071), vary significantly across different species. These steroids are well-documented as pheromones in some mammals, influencing social and reproductive behaviors. nih.gov

In pigs (Sus scrofa), androst-16-enes are perhaps the most studied. Androstenone (5α-androst-16-en-3-one) and androstenol (5α-androst-16-en-3α-ol) are synthesized in the testes of boars and secreted in high concentrations in their saliva. d-nb.infowikipedia.orgebi.ac.uk When an estrous sow inhales these compounds, it triggers a specific mating stance, indicating her readiness to mate. ebi.ac.ukgoogle.com This pheromonal communication is a classic example of a releaser effect. nih.gov Androstenone is also responsible for "boar taint," an unpleasant odor in the meat of some uncastrated male pigs. d-nb.infoebi.ac.uk

In humans (Homo sapiens), androst-16-enes are found in axillary sweat, urine, and blood plasma. wikipedia.orgscraigroberts.comoup.com Their role as human pheromones is a subject of ongoing research and debate. scraigroberts.com Studies have suggested that these compounds may influence mood, menstrual synchrony, and mate selection. nih.govnih.gov For instance, androstadienone, another 16-androstene, has been shown to have more robust effects on women. nih.gov The concentration of these steroids is significantly higher in male axillary sweat compared to females. nih.gov

Research has also identified 16-androstenes in other species. In the Indian mouse deer (Moschiola indica), androstenone and androstenol have been discovered, and their presence is linked to reproductive activities, suggesting a potential role as pheromones in this species as well. nih.gov Studies on nonhuman primates, including squirrel monkeys, spider monkeys, and pigtail macaques, have shown that they can detect androstenone, suggesting that these steroids may be involved in their olfactory communication. oup.com The presence of androst-16-enes has also been noted in celery and truffle fungi. ebi.ac.uk

| Species | Primary this compound Compounds | Primary Location/Secretion | Documented/Proposed Function |

|---|---|---|---|

| Pig (Sus scrofa) | Androstenone, Androstenol | Testes, Saliva | Pheromone (induces mating stance in sows), contributes to boar taint. d-nb.infoebi.ac.ukgoogle.com |

| Human (Homo sapiens) | Androstenone, Androstenol, Androstadienone | Axillary sweat, Urine, Plasma | Putative pheromone (influences mood, menstrual synchrony, mate selection). nih.govnih.govscraigroberts.com |

| Indian Mouse Deer (Moschiola indica) | Androstenone, Androstenol | Feces, Testis | Proposed role in reproductive activities. nih.gov |

| Nonhuman Primates (e.g., Squirrel Monkeys, Spider Monkeys) | Androstenone (detectable) | Body odor (presumed) | Potential role in olfactory communication. oup.com |

Evolutionary Conservation and Divergence of Biosynthetic Pathways

The biosynthesis of steroids, including the androst-16-enes, is an ancient and fundamental biological process. research.csiro.au However, the specific pathways leading to these compounds show both deep conservation and significant divergence across different evolutionary lineages. oup.com Steroid biosynthesis is generally understood to have emerged in eukaryotes around 2.3 billion years ago, coinciding with rising oxygen levels. research.csiro.au

The core of steroid synthesis begins with the mevalonate (B85504) pathway, leading to the production of squalene (B77637). oup.comwikipedia.org This initial part of the pathway is highly conserved across eukaryotes. oup.com The cyclization of squalene epoxide by oxidosqualene cyclases (OSCs) to form protosterols like lanosterol (B1674476) (in animals and fungi) or cycloartenol (B190886) (in plants) is a critical branching point. oup.comwikipedia.org Subsequent modifications by a host of enzymes, including cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs), create the vast diversity of steroids seen today. nih.govbeilstein-journals.org

The pathway to androst-16-enes diverges from the main androgen and estrogen synthesis routes. In pigs and humans, the key step is the conversion of pregnenolone (B344588) or progesterone (B1679170) to 5,16-androstadien-3β-ol or 4,16-androstadien-3-one, respectively. portlandpress.comresearchgate.net This reaction is catalyzed by the 16-ene-synthase activity of the enzyme CYP17A1. nih.govwikipedia.org This specific activity of CYP17A1 appears to be a crucial evolutionary development for the production of 16-androstene pheromones.

Interestingly, comparative genomics reveals that steroidogenic pathways have often evolved independently in different animal phyla. pnas.org Many of the enzymes involved in steroidogenesis within a specific lineage, such as vertebrates or arthropods, appear to have arisen from lineage-specific gene duplications followed by neofunctionalization. pnas.org This suggests a convergent evolution of pathways for producing structurally similar, yet functionally distinct, signaling molecules. pnas.org Furthermore, phylogenetic studies indicate that many eukaryotic steroid biosynthesis genes may have been acquired from bacteria, particularly myxobacteria, via horizontal gene transfer, challenging the traditional view that these pathways evolved entirely within eukaryotes. nih.gov

Phylogenetic Analysis of Enzymes Involved in this compound Metabolism

The evolution of the enzymes responsible for this compound biosynthesis is a story of gene duplication and functional specialization, particularly within the cytochrome P450 (CYP) superfamily. nih.govbeilstein-journals.org Phylogenetic analyses of these enzymes provide insights into the origins and diversification of steroidogenic pathways.